1-Methylinosine
Overview
Description
1-Methylinosine is a modified nucleoside found at position 37 in transfer RNA (tRNA) 3’ to the anticodon of eukaryotic tRNA . It is derived from inosine, carrying a methyl substituent at position 1 on the hypoxanthine ring . This compound plays a crucial role in the decoding processes and protein translation in cells .
Mechanism of Action
Target of Action
1-Methylinosine is a modified nucleotide found at position 37 in tRNA 3’ to the anticodon of eukaryotic tRNA . It is a derivative of inosine, carrying a methyl substituent at position 1 on the hypoxanthine ring .
Mode of Action
It is known that it plays a crucial role in the structure and function of trna . The methylation of inosine to form this compound is thought to be important for maintaining the stability of the tRNA molecule and ensuring its proper functioning .
Biochemical Pathways
This compound is involved in the post-transcriptional modification of tRNA, a process that is critical for the decoding processes and protein translation . The modification of tRNA through this compound is essential for cell viability, which has made it possible to explore the role of this single modification in tRNA structure and function .
Result of Action
The presence of this compound in tRNA is critical for the proper functioning of the tRNA molecule. It is thought to contribute to the stability of the tRNA structure, which is essential for its role in protein synthesis . The absence or malfunction of this modification could potentially lead to errors in protein synthesis, affecting cellular functions.
Biochemical Analysis
Biochemical Properties
1-Methylinosine is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is formed during the degradation of tRNA . The enzyme AtTRM5a, a Trm5 ortholog in Arabidopsis thaliana, catalyzes the formation of 1-methylguanosine and this compound on tRNAs .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it plays a pivotal role in the regulation of various biological functions and activities, especially in cancer cell invasion, proliferation, and cell cycle regulation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The enzyme that catalyzes the formation of 1-methyladenosine modification at position 58 (m1A58) in most yeast tRNAs is essential for yeast cell viability, which has made it possible to explore the role of this single modification in tRNA structure and function .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are important. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
1-Methylinosine can be synthesized through various methods. One common approach involves the methylation of inosine at the N1 position. This can be achieved using methylating agents such as methyl iodide in the presence of a base like sodium hydride . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) for the precise detection and purification of this compound from biological samples .
Chemical Reactions Analysis
1-Methylinosine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Common reagents include halogenating agents like chlorine or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-methylxanthine, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
1-Methylinosine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on molecular interactions.
Medicine: It serves as a biomarker for certain diseases, including cancer.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Comparison with Similar Compounds
1-Methylinosine is similar to other modified nucleosides like 1-Methylguanosine and 1-Methyladenosine. it is unique in its specific role in tRNA modification and its distinct methylation pattern . Other similar compounds include:
Properties
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5/c1-14-3-13-9-6(10(14)19)12-4-15(9)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNGQIYEQLPJMN-IOSLPCCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC2=C(C1=O)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175670 | |
Record name | 1-Methylinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Methylinosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2140-73-0 | |
Record name | 1-Methylinosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylinosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYLINOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6JR3HAB96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Methylinosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
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